

# comparing Zavondemstat to other KDM4 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Zavondemstat |           |  |  |
| Cat. No.:            | B10856581    | Get Quote |  |  |

An Objective Comparison of **Zavondemstat** and Other KDM4 Inhibitors for Researchers and Drug Development Professionals

The histone lysine demethylase 4 (KDM4) family of enzymes has emerged as a promising therapeutic target in oncology due to its critical role in regulating gene transcription, DNA repair, and metabolism.[1][2] Dysregulation of KDM4 activity is linked to numerous cancers, driving tumorigenesis through mechanisms such as promoting genomic instability, enabling metastasis, and fostering uncontrolled cell proliferation.[3][4][5] This has spurred the development of small molecule inhibitors aimed at modulating the activity of these epigenetic regulators.

**Zavondemstat** (also known as TACH101) is a first-in-class, orally available, potent, and selective small-molecule pan-inhibitor of the KDM4 protein family, including isoforms KDM4A, B, C, and D.[3][6] It is currently the only KDM4 inhibitor that has advanced into clinical trials, making it a key benchmark for evaluating other compounds in this class.[1][6] This guide provides a comparative overview of **Zavondemstat** against other preclinical KDM4 inhibitors, supported by available experimental data, to aid researchers and drug development professionals in this field.

## **KDM4 Signaling and Therapeutic Rationale**

The KDM4 family (KDM4A-D) are 2-oxoglutarate (2-OG) dependent dioxygenases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[1][7] The removal of the repressive H3K9me3 mark leads to a more open



chromatin state, permitting the transcription of genes involved in oncogenic pathways.[8] Overexpression of KDM4 has been observed in various cancers, including colorectal, breast, prostate, and lung cancer, and is often associated with more aggressive disease and poorer clinical outcomes.[8][9] By inhibiting KDM4, compounds like **Zavondemstat** aim to reprogram the epigenetic landscape of cancer cells, suppressing tumor-driving genes and inducing cell death.[4][10]



Click to download full resolution via product page

**Caption:** KDM4 signaling pathway and the inhibitory action of **Zavondemstat**.



Check Availability & Pricing

## Zavondemstat (TACH101): A Clinical-Stage Pan-KDM4 Inhibitor

**Zavondemstat** is the most clinically advanced KDM4 inhibitor. Preclinical studies have demonstrated its robust anti-proliferative effects across a wide range of cancer cell lines and patient-derived organoid models.[3] In vivo, **Zavondemstat** led to significant tumor growth inhibition and even regression in multiple xenograft models and was shown to reduce the population of tumor-initiating cells.[3][10]

A first-in-human, Phase 1 dose-escalation study (NCT05076552) evaluated the safety, pharmacokinetics, and preliminary efficacy of **Zavondemstat** in patients with heavily pretreated advanced or metastatic solid tumors.[4][11][12]

Table 1: Summary of **Zavondemstat** Phase 1 Clinical Trial Data



| Parameter          | Finding                                                                                                                                                                                            | Citation     |  |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| Drug               | Zavondemstat (TACH101)                                                                                                                                                                             | [11][12]     |  |
| Mechanism          | Pan-inhibitor of KDM4 histone demethylases (isoforms A-D)                                                                                                                                          | [3][4]       |  |
| Population         | 30 patients with heavily pre-<br>treated advanced/metastatic<br>solid tumors                                                                                                                       | [11]         |  |
| Dosing             | Oral, weekly schedule in 28-<br>day cycles                                                                                                                                                         | [11][13]     |  |
| Safety             | Well-tolerated; most common treatment-related adverse events (TRAEs) were Grade 1 or 2 (diarrhea, fatigue, decreased appetite, nausea). No serious TRAEs or doselimiting toxicities were reported. | [10][11][12] |  |
| Max Tolerated Dose | Not reached at the maximum dose tested                                                                                                                                                             | [11][12]     |  |
| Pharmacokinetics   | Dose-proportional exposure;<br>short half-life of ~1.5 hours; no<br>to minimal drug accumulation.                                                                                                  | [4][11][12]  |  |
| Efficacy           | 44% (10 of 23 evaluable patients) achieved stable disease (SD). 9% (2 patients) had SD for ≥ 6 months. A third patient had SD for 6+ months under compassionate use.                               | [4][11][12]  |  |

# **Comparison with Preclinical KDM4 Inhibitors**







While **Zavondemstat** is the only KDM4 inhibitor in the clinic, several other compounds are in preclinical development. These inhibitors vary in their chemical scaffolds, selectivity for KDM4 isoforms, and mechanisms of action. Most early inhibitors were 2-OG analogs, which often suffered from a lack of selectivity and poor cell permeability.[1] More recent efforts have focused on developing non-metal-chelating and isoform-specific inhibitors.

Table 2: Comparative Performance of **Zavondemstat** and Other KDM4 Inhibitors



| Inhibitor                  | Target(s)                        | IC50 / Ki                         | Cellular<br>Activity / In<br>Vivo<br>Efficacy                                                               | Class / MoA                                 | Citation |
|----------------------------|----------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------|---------------------------------------------|----------|
| Zavondemsta<br>t (TACH101) | Pan-KDM4<br>(A-D)                | Data not<br>publicly<br>available | Potent antiproliferative activity in cell lines and organoids; tumor growth inhibition in xenograft models. | Small<br>Molecule                           | [3]      |
| JIB-04                     | KDM4A/B/E,<br>other JmjC<br>KDMs | KDM4A (IC50<br>= 230 nM)          | Anticancer activity in vitro and in vivo (breast cancer models).                                            | Pan-JmjC<br>inhibitor,<br>metal<br>chelator | [7][14]  |
| ML324                      | KDM4B/E                          | KDM4B (IC50<br>= 360 nM)          | Suppressed prostate cancer proliferation in vitro and in vivo.                                              | Small<br>Molecule                           | [15]     |
| QC6352                     | Pan-KDM4<br>(A-D)                | IC50 = 35-<br>104 nM              | Potently suppresses proliferation, sphere formation, and in vivo tumor growth of breast cancer.             | Structure-<br>based design                  | [7]      |



| Compound<br>28 | KDM4D<br>selective         | KDM4D<br>(IC50 = 23<br>nM)              | Anti- proliferation and anti- migration in various CRC cell lines. | Non-2-OG<br>competitive                  | [1]      |
|----------------|----------------------------|-----------------------------------------|--------------------------------------------------------------------|------------------------------------------|----------|
| Compound<br>12 | Dual KDM4/5                | KDM4B (IC50<br>= 31 nM)                 | Increased H3K9me3 and H3K4me3 marks in HeLa cells.                 | Pyrido[3,4-<br>d]pyrimidin-<br>4(3H)-one | [1]      |
| Ciclopirox     | Pan-histone<br>demethylase | Data not<br>specified for<br>KDM4       | Inhibits multiple histone demethylases , including KDM4B.          | Antifungal<br>drug, metal<br>chelator    | [15][16] |
| IOX1           | Broad-<br>spectrum<br>JmjC | KDM4A/C/D<br>(IC50s in low<br>μM range) | Broadly inhibits 2-OG-dependent oxygenases.                        | 8-<br>hydroxyquinol<br>ine derivative    | [7]      |

## **Experimental Methodologies**

The evaluation of KDM4 inhibitors typically follows a standardized workflow from initial screening to in vivo validation.





Click to download full resolution via product page

**Caption:** Typical experimental workflow for KDM4 inhibitor development.

## **Key Experimental Protocols:**

- Biochemical Inhibition Assays:
  - Methodology: The inhibitory activity of compounds against purified recombinant KDM4
    enzymes is often measured using methods like AlphaLISA (Amplified Luminescent
    Proximity Homogeneous Assay) or formaldehyde dehydrogenase (FDH)-coupled assays.
     [1]
  - Principle: These assays quantify the demethylation of a biotinylated histone H3 peptide substrate. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.
  - Selectivity Profiling: To assess selectivity, the inhibitor is tested against a panel of other histone demethylases (e.g., KDM5, KDM6 families) and other 2-OG dependent dioxygenases.[1]
- Cellular Target Engagement and Proliferation Assays:
  - Methodology: Cancer cell lines with known KDM4 overexpression are treated with the inhibitor. Target engagement is confirmed by Western blot or immunofluorescence to detect changes in global histone methylation marks (e.g., an increase in H3K9me3).[1]
  - Proliferation Measurement: The effect on cell viability and proliferation is measured using assays like CellTiter-Glo or by direct cell counting over several days. The GI50 (concentration for 50% growth inhibition) is calculated.[1]
- In Vivo Efficacy Studies (Xenograft Models):
  - Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and inhibitor treatment groups. The inhibitor (e.g., Zavondemstat) is administered orally according to a defined schedule.[3][10]



 Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be analyzed for pharmacodynamic markers (e.g., histone methylation changes).[3][17]

# Logical Framework of KDM4 Inhibition in Cancer Therapy

The therapeutic strategy underpinning the use of KDM4 inhibitors is based on a direct causal chain from target engagement to clinical outcome.





Click to download full resolution via product page

Caption: Logical flow from KDM4 inhibition to clinical anti-tumor effect.

### **Conclusion and Future Outlook**

**Zavondemstat** represents a significant advancement in the field of epigenetic therapy, being the first KDM4 inhibitor to demonstrate a favorable safety profile and preliminary signals of clinical benefit in patients with advanced cancers.[11] The comparative data shows a landscape of diverse preclinical inhibitors, with some exhibiting high potency and isoform selectivity (e.g., Compound 28 for KDM4D).[1] However, many of these earlier-stage compounds face challenges related to selectivity, cell permeability, and off-target effects.[1][15]

For researchers, the development of **Zavondemstat** provides a crucial clinical proof-of-concept for KDM4 as a druggable target. Future research will likely focus on developing next-generation inhibitors with improved isoform selectivity to potentially fine-tune therapeutic effects and minimize toxicity. Furthermore, exploring combination therapies, where KDM4 inhibitors are paired with other anti-cancer agents, may unlock synergistic effects and overcome resistance mechanisms. The continued evaluation of **Zavondemstat** and the progression of other novel KDM4 inhibitors will be critical in defining the role of this therapeutic class in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recent advances with KDM4 inhibitors and potential applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances with KDM4 Inhibitors and Potential Applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zavondemstat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]



- 5. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. tachyontx.com [tachyontx.com]
- 7. mdpi.com [mdpi.com]
- 8. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO American Society of Clinical Oncology [asco.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 17. The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence [mdpi.com]
- To cite this document: BenchChem. [comparing Zavondemstat to other KDM4 inhibitors].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856581#comparing-zavondemstat-to-other-kdm4-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com